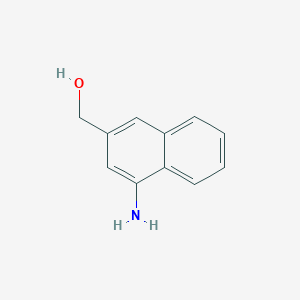
1-Aminonaphthalene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-3-methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-3-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-3-methanol using reducing agents such as iron and hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through steam distillation .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 1-nitronaphthalene-3-methanol. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient reduction .
Chemical Reactions Analysis
Types of Reactions
1-Aminonaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-aminonaphthalene-3-aldehyde.
Reduction: The amino group can be reduced to form 1-naphthylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 1-Aminonaphthalene-3-aldehyde
Reduction: 1-Naphthylmethanol
Substitution: 1-Naphthylamine-3-methanol ethers
Scientific Research Applications
1-Aminonaphthalene-3-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-3-methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, known for its use in dye production.
2-Naphthylamine: Another aromatic amine with similar properties but different substitution patterns.
1-Naphthol: A hydroxylated derivative of naphthalene, used in the synthesis of dyes and other chemicals.
Uniqueness
1-Aminonaphthalene-3-methanol is unique due to the presence of both an amino and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |
InChI Key |
ZNWWGMBPBPZPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


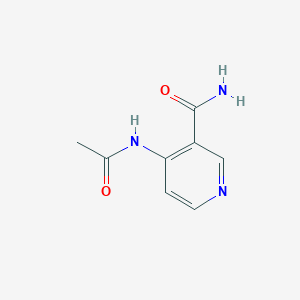
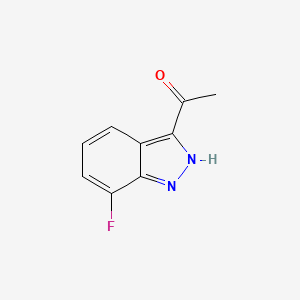
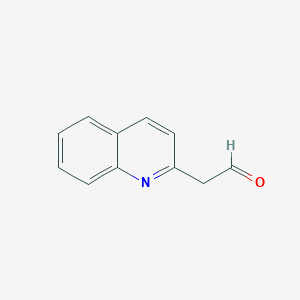
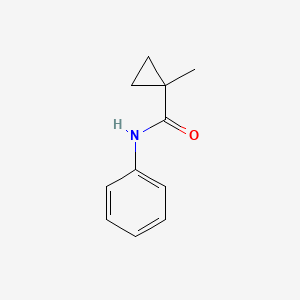
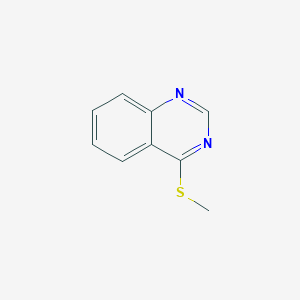
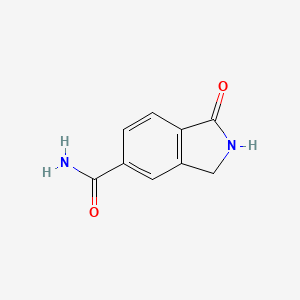
![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
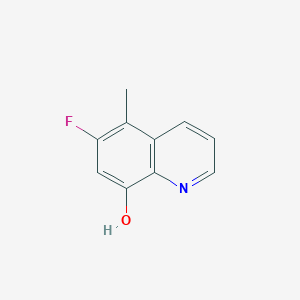
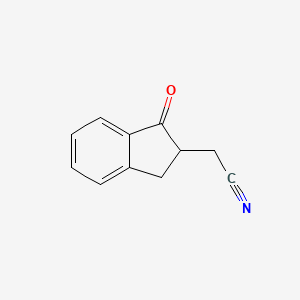
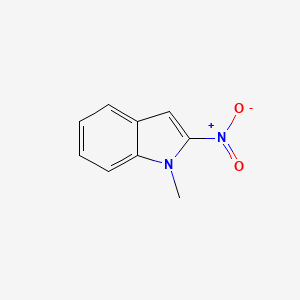
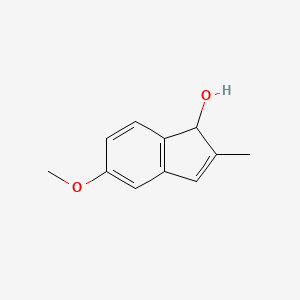
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)
